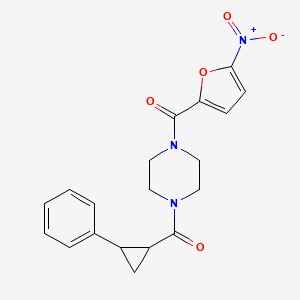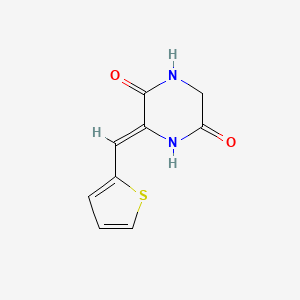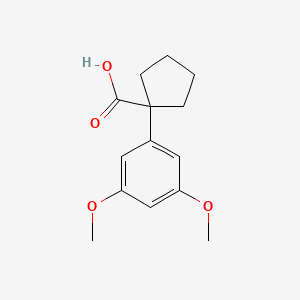
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is a chemical compound with the CAS Number: 1176042-70-8 . It has a molecular weight of 250.29 . The IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is1S/C14H18O4/c1-17-11-7-10 (8-12 (9-11)18-2)14 (13 (15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3, (H,15,16) . This provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid and its derivatives play a significant role in crystallography. For instance, the study of crystal structures of related cyclopentanecarboxylic acids has revealed patterns of supramolecular close packing, characterized by tetrameric rings of C2 symmetry formed from dimeric rings. This understanding is crucial for predicting molecular arrangements in crystals (Kălmăn et al., 2002).
Synthesis of Tetrahydroisoquinolines
The compound has been used in the synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide. These derivatives are important in chemical research, particularly in the development of new compounds with potential applications in various fields (Aghekyan et al., 2009).
Medicinal Intermediate Synthesis
It serves as a raw material in the synthesis of medicinal intermediates. For example, its derivatives have been used in the preparation of compounds employed in HIV restraint, highlighting its importance in pharmaceutical research (Zhang et al., 2007).
Copper-Catalyzed Amination
The compound finds application in copper-catalyzed amination of aryl halides. Derivatives like N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide have been identified as effective ligands for this process, which is significant in organic synthesis (Jiang et al., 2020).
Antioxidant Activity Studies
The compound is also integral in the synthesis of phenol derivatives used for antioxidant activity studies. These studies provide insights into potential therapeutic applications of synthesized molecules (Artunç et al., 2020).
Oxidation Reaction Studies
Research on the oxidation products of derivatives of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid contributes to the understanding of chemical reaction mechanisms, particularly in the field of organic chemistry (Gatta & Settimj, 1983).
Biological Evaluation
Derivatives of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid are synthesized and evaluated for biological activities. These studies are crucial for identifying potential therapeutic agents (Ghulam et al., 2007).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid . These factors include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-10(8-12(9-11)18-2)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUWSGCCBHYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

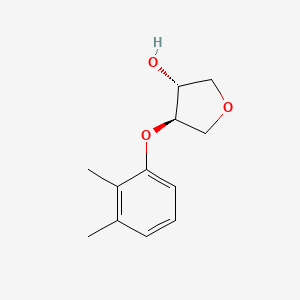
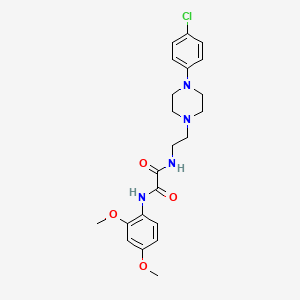
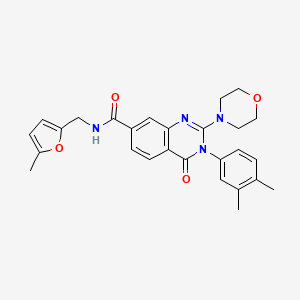
![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
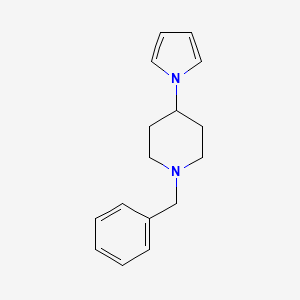
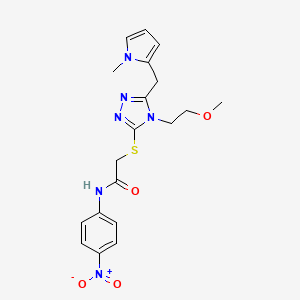

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
